Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc

Catalog No.
S532760
CAS No.
37339-90-5
M.F
C42H72O36
M. Wt
1153 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Gl...

CAS Number

37339-90-5

Product Name

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O36

Molecular Weight

1153 g/mol

InChI

InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1

InChI Key

MAXBMUKIXLNXGX-AWEKESGGSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Lentinan; A823605; Bromoduline;

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O

Description

The exact mass of the compound Lentinan is 1152.3803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - beta-Glucans. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Important Note:

It's crucial to understand that the research on Lentinan is still ongoing. While some studies show promising results, more clinical trials are needed to confirm its efficacy and establish standardized treatment protocols. Lentinan should not be used as a substitute for conventional cancer treatment but may be explored as a complementary therapy in consultation with a healthcare professional.

Here are the references used for this information:

  • [1] The Use of Lentinan for Treating Gastric Cancer )
  • [2] Lentinan combined with cisplatin for the treatment of non-small cell lung cancer )
  • [3] The Use of Lentinan for Treating Gastric Cancer )

The compound Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc is a complex polysaccharide primarily composed of glucose units linked through specific glycosidic bonds. This structure features both (1→3) and (1→6) linkages, which are characteristic of certain polysaccharides found in nature. It has been isolated from the edible mushroom Lentinula edodes, commonly known as shiitake mushroom, and is noted for its potential health benefits and biological activities .

Lentinan's mechanism of action is still under investigation, but it seems to interact with immune cells like macrophages and natural killer cells, potentially enhancing their activity against cancer cells and pathogens [, ]. The β-glucan structure of lentinan is believed to be recognized by specific receptors on immune cells, triggering a cascade of events that activate the immune response [].

Involving this polysaccharide typically include hydrolysis, which can break down the glycosidic bonds under acidic or enzymatic conditions, resulting in the release of glucose monomers. Additionally, this compound may undergo oxidation or reduction reactions depending on the functional groups present on the glucose residues. Such reactions are crucial for understanding its reactivity and potential modifications for various applications.

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc exhibits several biological activities. Research indicates that polysaccharides from mushrooms can enhance immune response, possess anti-tumor properties, and exhibit antioxidant effects. These activities are attributed to the structural characteristics of the polysaccharide, which can interact with immune cells and modulate their activity .

The synthesis of Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the polysaccharide from Lentinula edodes using water or alcohol-based solvents.
  • Enzymatic Synthesis: Specific enzymes such as glycosyltransferases can be employed to synthesize this compound by catalyzing the formation of glycosidic bonds between glucose units.
  • Chemical Synthesis: Chemical methods may also be utilized to construct the polysaccharide through controlled glycosylation reactions.

This polysaccharide has several applications in various fields:

  • Nutraceuticals: Due to its immune-modulating properties, it is used in dietary supplements aimed at enhancing health.
  • Food Industry: It serves as a functional ingredient in food products for its thickening and gelling properties.
  • Pharmaceuticals: Its potential anti-tumor and antioxidant activities make it a candidate for drug development.

Interaction studies have shown that Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc can interact with various biological molecules, including proteins and receptors involved in immune responses. These interactions are crucial for understanding how this polysaccharide exerts its biological effects and can inform future therapeutic applications.

Several similar compounds exhibit structural similarities to Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc, including:

Compound NameStructureUnique Features
Glc(b1-4)GlcLinear (β(1→4))Commonly found in cellulose; provides structural support in plants.
Glc(b1-2)GalBranched (β(1→2))Involved in cell-cell recognition; significant in human blood group antigens.
Glc(b1-6)[Glc(b1-4)]nBranched with (β(1→4)) linkagesFound in dextrans; used in medical applications for volume expansion.

The uniqueness of Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc lies in its specific combination of (β(1→3)) and (β(1→6)) linkages, which contribute to its distinct biological activities and applications compared to other polysaccharides.

Purity

Technical grade ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-13.3

Exact Mass

1152.3803

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L03 - Immunostimulants
L03A - Immunostimulants
L03AX - Other immunostimulants
L03AX01 - Lentinan

Other CAS

37339-90-5

Wikipedia

Lentinan

Dates

Modify: 2024-04-14
1: Nguyen AH, Gonzaga MI, Lim VM, Adler MJ, Mitkov MV, Cappel MA. Clinical features of shiitake dermatitis: a systematic review. Int J Dermatol. 2017 Jun;56(6):610-616. doi: 10.1111/ijd.13433. Epub 2017 Jan 4. Review. PubMed PMID: 28054338.
2: Barton C, Vigor K, Scott R, Jones P, Lentfer H, Bax HJ, Josephs DH, Karagiannis SN, Spicer JF. Beta-glucan contamination of pharmaceutical products: How much should we accept? Cancer Immunol Immunother. 2016 Nov;65(11):1289-1301. Epub 2016 Jul 29. Review. PubMed PMID: 27473075; PubMed Central PMCID: PMC5069311.
3: Stephany MP, Chung S, Handler MZ, Handler NS, Handler GA, Schwartz RA. Shiitake Mushroom Dermatitis: A Review. Am J Clin Dermatol. 2016 Oct;17(5):485-489. Review. Erratum in: Am J Clin Dermatol. 2016 Dec;17 (6):709. PubMed PMID: 27566177.
4: Money NP. Are mushrooms medicinal? Fungal Biol. 2016 Apr;120(4):449-453. doi: 10.1016/j.funbio.2016.01.006. Epub 2016 Jan 21. Review. PubMed PMID: 27020147.
5: Piotrowski J, Jędrzejewski T, Kozak W. [Immunomodulatory and antitumor properties of polysaccharide peptide (PSP)]. Postepy Hig Med Dosw (Online). 2015 Jan 21;69:91-7. Review. Polish. PubMed PMID: 25614677.
6: Sun M, Zhao W, Xie Q, Zhan Y, Wu B. Lentinan reduces tumor progression by enhancing gemcitabine chemotherapy in urothelial bladder cancer. Surg Oncol. 2015 Mar;24(1):28-34. doi: 10.1016/j.suronc.2014.11.002. Epub 2014 Nov 20. Review. PubMed PMID: 25434982.
7: Chu EY, Anand D, Dawn A, Elenitsas R, Adler DJ. Shiitake dermatitis: a report of 3 cases and review of the literature. Cutis. 2013 Jun;91(6):287-90. Review. PubMed PMID: 23837150.
8: Ina K, Kataoka T, Ando T. The use of lentinan for treating gastric cancer. Anticancer Agents Med Chem. 2013 Jun;13(5):681-8. Review. PubMed PMID: 23092289; PubMed Central PMCID: PMC3664515.
9: Ren L, Perera C, Hemar Y. Antitumor activity of mushroom polysaccharides: a review. Food Funct. 2012 Nov;3(11):1118-30. doi: 10.1039/c2fo10279j. Review. PubMed PMID: 22865023.
10: Bisen PS, Baghel RK, Sanodiya BS, Thakur GS, Prasad GB. Lentinus edodes: a macrofungus with pharmacological activities. Curr Med Chem. 2010;17(22):2419-30. Review. PubMed PMID: 20491636.
11: Yamada J. [Alleviation of seasonal allergic symptoms with superfine beta-1,3-glucan: a randomized study]. Nippon Ganka Gakkai Zasshi. 2009 Nov;113(11):1082-7. Review. Japanese. PubMed PMID: 19994586.
12: Rop O, Mlcek J, Jurikova T. Beta-glucans in higher fungi and their health effects. Nutr Rev. 2009 Nov;67(11):624-31. doi: 10.1111/j.1753-4887.2009.00230.x. Review. PubMed PMID: 19906249.
13: Halberg F, Cornélissen G, Ulmer W, Blank M, Hrushesky W, Wood P, Singh RK, Wang Z. Cancer chronomics III. Chronomics for cancer, aging, melatonin and experimental therapeutics researchers. J Exp Ther Oncol. 2006;6(1):73-84. Review. PubMed PMID: 17228527; PubMed Central PMCID: PMC2742383.
14: Kong F. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides. Carbohydr Res. 2007 Feb 26;342(3-4):345-73. Epub 2006 Oct 5. Review. PubMed PMID: 17109835.
15: Sullivan R, Smith JE, Rowan NJ. Medicinal mushrooms and cancer therapy: translating a traditional practice into Western medicine. Perspect Biol Med. 2006 Spring;49(2):159-70. Review. PubMed PMID: 16702701.
16: Hamuro J. [Anticancer immunotherapy with perorally effective lentinan]. Gan To Kagaku Ryoho. 2005 Aug;32(8):1209-15. Review. Japanese. PubMed PMID: 16121931.
17: Israilides C, Philippoussis A. Bio-technologies of recycling agro-industrial wastes for the production of commercially important fungal polysaccharides and mushrooms. Biotechnol Genet Eng Rev. 2003;20:247-59. Review. PubMed PMID: 14997854.
18: Wasser SP. Medicinal mushrooms as a source of antitumor and immunomodulating polysaccharides. Appl Microbiol Biotechnol. 2002 Nov;60(3):258-74. Epub 2002 Sep 10. Review. PubMed PMID: 12436306.
19: Saji S, Kunieda K, Sugiyama Y. [Immunochemotherapy for cancer patients of the stomach--cancer therapy keeping with good host-immunocompetency]. Nihon Rinsho. 2001 Apr;59 Suppl 4:420-6. Review. Japanese. PubMed PMID: 11424418.
20: Tokura S, Tamura H, Azuma I. Immunological aspects of chitin and chitin derivatives administered to animals. EXS. 1999;87:279-92. Review. PubMed PMID: 10906967.

Explore Compound Types